chemical structure and properties of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether
chemical structure and properties of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether
Introduction
1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is a halogenated ether that has garnered interest within the scientific community, primarily as a significant byproduct in the synthesis of the widely used anesthetic, isoflurane.[1] Its chemical structure, characterized by a high degree of halogenation, imparts unique physicochemical properties that are of interest to researchers in medicinal chemistry and material science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization, offering insights for researchers, scientists, and drug development professionals.
Chemical Structure and Nomenclature
The precise arrangement of atoms and functional groups in a molecule is fundamental to understanding its behavior. This section delineates the structural features and naming conventions for 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether.
IUPAC Name and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane .[2][3]
It is also known by several other names and identifiers in the literature and chemical databases, including:
-
1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether[2][4][5]
-
Isoflurane Impurity D[6]
-
Chloroisoflurane[6]
Chemical Formula and Molecular Weight
The molecular formula is C3HCl2F5O .[2][4][5] This formula indicates a three-carbon backbone with one hydrogen atom, two chlorine atoms, five fluorine atoms, and one oxygen atom.
The molecular weight of this compound is approximately 218.93 g/mol .[2][6]
Structural Representation
The chemical structure of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is depicted below. The high degree of halogenation, with both chlorine and fluorine atoms, is a key feature influencing its properties.
Caption: 2D structural representation of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and applications. The extensive halogenation of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether results in distinct characteristics.
| Property | Value | Source |
| CAS Number | 32778-07-7 | [2][3][4][5] |
| Molecular Formula | C3HCl2F5O | [2][4][5] |
| Molecular Weight | 218.93 g/mol | [2][6] |
| Appearance | Clear, colorless liquid | [7] |
| Odor | Slight, pungent | [7] |
| Boiling Point | 48.5 °C (for the related isoflurane) | [7][8] |
| Density | ~1.5 g/cm³ (for the related isoflurane) | [7] |
| Solubility | Negligible in water | [7] |
| Vapor Pressure | 330 mmHg @ 20°C (for the related isoflurane) | [7] |
Note: Some physical properties listed are for the closely related compound isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether), as specific data for the dichloro- derivative is less common. Given their structural similarity, these values provide a reasonable estimate.
The presence of highly electronegative fluorine and chlorine atoms significantly influences the molecule's polarity and intermolecular forces.[9][10] This leads to a relatively low boiling point for its molecular weight and limited solubility in water.
Synthesis and Industrial Relevance
1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is primarily encountered as a byproduct in the synthesis of isoflurane.[1] The production of isoflurane often involves the chlorination of 2,2,2-trifluoroethyl difluoromethyl ether.[1][11]
Synthetic Pathway
The formation of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether occurs during the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether.[1] The reaction proceeds via a free-radical mechanism, typically initiated by ultraviolet (UV) light.[1][11]
Caption: Simplified reaction scheme for the formation of the title compound.
In this process, further chlorination of the desired product, isoflurane, leads to the formation of the dichloro- derivative.[1] The reaction mixture can contain a significant percentage of this byproduct, which then needs to be separated through fractional distillation.[1]
Analytical Characterization
Accurate identification and quantification of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether are crucial, especially in the context of pharmaceutical manufacturing where impurity profiling is essential. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F-NMR is a particularly powerful tool for characterizing fluorinated ethers.[9] It provides detailed information about the different fluorine environments within the molecule. ¹H-NMR and ¹³C-NMR would also be used to confirm the overall structure.
-
Infrared (IR) Spectroscopy : IR spectroscopy can identify the characteristic C-O-C ether linkage and the various C-F and C-Cl bonds.
-
Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation pattern, which can be used to confirm the identity of the compound.
Chromatographic Techniques
-
Gas Chromatography (GC) : Coupled with a suitable detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC is the ideal technique for separating and quantifying this volatile compound from related substances in a mixture.
-
High-Performance Liquid Chromatography (HPLC) : While less common for such volatile compounds, HPLC can be used, particularly with mass spectrometric detection (LC-MS), for non-targeted screening of fluorinated compounds.[12]
Experimental Protocol: GC-MS Analysis
The following is a representative protocol for the analysis of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether in a mixture containing isoflurane.
Objective: To separate and identify 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether from a reaction mixture.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary column suitable for volatile halogenated compounds (e.g., a mid-polarity column)
Procedure:
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., hexane) to an appropriate concentration.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different components based on their retention times.
-
Confirm the identity of the 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether peak by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Safety and Handling
As with all halogenated compounds, appropriate safety precautions should be taken when handling 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air.[13]
The safety data for the related compound, isoflurane, indicates potential for eye irritation and drowsiness or dizziness upon inhalation.[7] Prolonged or repeated exposure may cause damage to the cardiovascular and central nervous systems.[7]
Applications and Future Perspectives
While primarily known as a pharmaceutical impurity, the unique properties of highly halogenated ethers suggest potential applications in other areas.
-
Solvents: The low reactivity and specific solubility characteristics of fluorinated ethers make them potentially useful as solvents in chemical reactions.[14]
-
Building Blocks in Synthesis: The reactive sites on the molecule could be exploited for the synthesis of other complex fluorinated molecules.[14]
-
Anesthetic Research: Studying the anesthetic properties (or lack thereof) of structural analogs of clinical anesthetics like isoflurane can provide valuable insights into the mechanisms of anesthesia.[15]
Further research into the reactivity and biological activity of 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether could uncover novel applications for this compound beyond its current status as a synthetic byproduct.
Conclusion
1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is a compound of significant interest due to its close relationship with the anesthetic isoflurane. A thorough understanding of its chemical structure, properties, and synthesis is essential for professionals in drug development and manufacturing. The analytical techniques outlined in this guide provide a framework for its characterization, ensuring purity and safety. While its primary role is currently that of a byproduct, the unique characteristics imparted by its extensive halogenation may pave the way for future applications in various scientific fields.
References
-
PubChem. (n.d.). 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Substance Information. (n.d.). 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether. Retrieved from [Link]
-
Angene Chemical. (n.d.). 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane(CAS# 32778-07-7). Retrieved from [Link]
-
Thoreauchem. (n.d.). 1,1-DICHLORO-2,2,2-TRIFLUOROETHYL DIFLUOROMETHYL ETHER-32778-07-7. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 1,1-DICHLORO-2,2,2-TRIFLUOROETHYL DIFLUOROMETHYL ETHER. Retrieved from [Link]
-
Eger, E. I., et al. (2000). Polyhalogenated methyl ethyl ethers: solubilities and anesthetic properties. Anesthesia & Analgesia, 90(3), 669-675. Retrieved from [Link]
-
Halocarbon Products Corporation. (n.d.). SDS – SAFETY DATA SHEET: 1-CHLORO-2,2,2-TRIFLUOROETHYL DIFLUOROMETHYL ETHER (26675-46-7). Retrieved from [Link]
- Rozov, L. A., & Shulman, M. (1995). U.S. Patent No. 5,416,244. Washington, DC: U.S. Patent and Trademark Office.
-
CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. Retrieved from [Link]
-
Airgas. (2016, February 11). SAFETY DATA SHEET. Retrieved from [Link]
-
Amanchukwu, C. V., et al. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. ACS Applied Energy Materials, 3(4), 3567-3576. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic physicochemical properties of the halogenated ethers. Retrieved from [Link]
-
Eger, E. I. (1984). The pharmacology of isoflurane. British Journal of Anaesthesia, 56(Suppl 1), 71S-99S. Retrieved from [Link]
- Wang, Y., et al. (2012). CN Patent No. 102617298A.
-
Organic Syntheses. (n.d.). 1,1-dichloro-2,2-difluoroethylene. Retrieved from [Link]
-
Nthunya, L. N., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 749. Retrieved from [Link]
-
GeeksforGeeks. (2022, April 28). Physical and Chemical Properties of Ethers. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis and characterization of partially fluorinated ethers. Retrieved from [Link]
-
Kilbourn, M. R., & Subramanian, R. (1990). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. Journal of Labelled Compounds and Radiopharmaceuticals, 28(10), 1213-1220. Retrieved from [Link]
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
- Jones, W. L., et al. (2003). U.S. Patent No. 6,551,468B1. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. US5416244A - Preparation of isoflurane - Google Patents [patents.google.com]
- 2. 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | C3HCl2F5O | CID 2736861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenesci.com [angenesci.com]
- 4. nextsds.com [nextsds.com]
- 5. 1,1-DICHLORO-2,2,2-TRIFLUOROETHYL DIFLUOROMETHYL ETHER-32778-07-7 - Thoreauchem [thoreauchem.com]
- 6. 1,1-DICHLORO-2,2,2-TRIFLUOROETHYL DIFLUOROMETHYL ETHER [drugs.ncats.io]
- 7. halocarbon-ls.com [halocarbon-ls.com]
- 8. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine in added water, at low temperatures and/or at higher conversions - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. echemi.com [echemi.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Polyhalogenated methyl ethyl ethers: solubilities and anesthetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
